3-Chloro-6-n-pentoxyphenethyl alcohol
CAS No.:
Cat. No.: VC13553385
Molecular Formula: C13H19ClO2
Molecular Weight: 242.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H19ClO2 |
|---|---|
| Molecular Weight | 242.74 g/mol |
| IUPAC Name | 2-(5-chloro-2-pentoxyphenyl)ethanol |
| Standard InChI | InChI=1S/C13H19ClO2/c1-2-3-4-9-16-13-6-5-12(14)10-11(13)7-8-15/h5-6,10,15H,2-4,7-9H2,1H3 |
| Standard InChI Key | CIUJUSUKPCZTGQ-UHFFFAOYSA-N |
| SMILES | CCCCCOC1=C(C=C(C=C1)Cl)CCO |
| Canonical SMILES | CCCCCOC1=C(C=C(C=C1)Cl)CCO |
Introduction
3-Chloro-6-n-pentoxyphenethyl alcohol is a chemical compound with the CAS number 1443340-36-0. It belongs to the class of phenethyl alcohols, which are derivatives of phenethylamine, where the amino group is replaced by a hydroxyl group. This compound is particularly noted for its structural modifications, including the presence of a chlorine atom and a pentoxy group attached to the phenyl ring.
Synthesis and Preparation
While specific synthesis details for 3-Chloro-6-n-pentoxyphenethyl alcohol are not widely documented, compounds of similar structure often involve multi-step reactions including alkylation and halogenation processes. Typically, these reactions require careful control of conditions to achieve the desired substitution pattern on the phenyl ring.
Similar Compounds and Their Applications
-
2-n-Pentoxyphenethyl alcohol and 2-iso-Pentoxyphenethyl alcohol are similar compounds with molecular weights of approximately 208.30 g/mol . These compounds may be used in various chemical syntheses due to their reactive hydroxyl and ether groups.
-
3,5-Difluoro-2-n-pentoxyphenethyl alcohol and its iso-counterpart have molecular weights of about 244.28 g/mol . Fluorinated compounds often exhibit unique biological activities and are studied for their potential in drug development.
Data Table for Similar Compounds
| Compound Name | CAS Number | Molecular Weight (g/mol) | Purity (%) |
|---|---|---|---|
| 3-Chloro-6-n-pentoxyphenethyl alcohol | 1443340-36-0 | 242.74 | 97 |
| 2-n-Pentoxyphenethyl alcohol | 1443333-78-5 | 208.30 | 97.0 |
| 2-iso-Pentoxyphenethyl alcohol | 106380-34-1 | 208.30 | 97.0 |
| 3,5-Difluoro-2-n-pentoxyphenethyl alcohol | 1443327-85-2 | 244.28 | 97.0 |
| 3,5-Difluoro-2-iso-pentoxyphenethyl alcohol | 1443330-72-0 | 244.28 | 97.0 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume